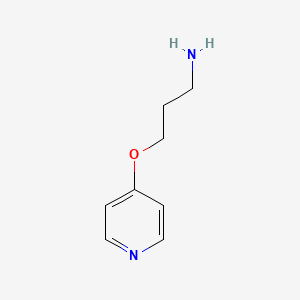
4-(3-Aminopropyloxy)pyridine
Descripción general
Descripción
4-Aminopyridine (4-AP) is an organic compound with the chemical formula C5H4N–NH2. It is one of the three isomeric amines of pyridine and is used as a research tool in characterizing subtypes of the potassium channel .
Synthesis Analysis
Aminopyridines can be synthesized through various methods. For instance, a new and facile synthesis of a combinatorial library of tetra- and persubstituted derivatives of pyrazolo[3,4-b]pyridine, a medicinally privileged structure, has been achieved by trifluoracetic acid catalyzed condensation of a group of 5-aminopyrazoles and a group of α-oxoketene dithioacetals .Molecular Structure Analysis
Aminopyridines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .Chemical Reactions Analysis
Aminopyridines can undergo various chemical reactions. For example, the first inverse hydroboration of pyridine with a diboron compound and a proton source has been realized under simple basic and catalyst-free conditions .Physical And Chemical Properties Analysis
Pyridine is a valuable nitrogen-based heterocyclic compound. It acts as a versatile solvent and gives different types of reactions including nucleophilic substitution, electrophilic substitution, N-protonation easily .Aplicaciones Científicas De Investigación
Catalysis
“4-(3-Aminopropyloxy)pyridine” may be used in the preparation of magnetically recoverable catalysts for synthesizing pyridine derivatives, which are important in various chemical reactions .
Monomer Synthesis
This compound can serve as a monomer for SNAr polymerizations, contributing to the development of new polymeric materials with potential applications in materials science .
Analytical Chemistry
It might be used in analytical chemistry techniques such as NMR, HPLC, LC-MS, and UPLC for characterizing various substances .
Mecanismo De Acción
Target of Action
It is known that aminopyridines, a class of compounds to which 4-(3-aminopropyloxy)pyridine belongs, often target voltage-gated potassium channels . These channels play a crucial role in the repolarization of the cell membrane after action potentials, thereby influencing the excitability of neurons.
Mode of Action
Aminopyridines typically act by blocking voltage-gated potassium channels, prolonging action potentials, and thereby increasing neurotransmitter release at the neuromuscular junction . This results in enhanced signal transmission across synapses.
Biochemical Pathways
Pyridones, which are oxidation products of nicotinamide and its derivatives, are often associated with pathological outcomes in acute kidney injury (aki)
Pharmacokinetics
Aminopyridines are generally known to be readily absorbed through the skin and the gastrointestinal tract, and are widely distributed in the body, including the brain .
Result of Action
The blockage of voltage-gated potassium channels by aminopyridines can lead to prolonged action potentials and increased neurotransmitter release, potentially enhancing signal transmission across synapses .
Action Environment
The production and use of similar compounds, such as 2-aminopyridine, may result in their release to the environment through various waste streams .
Safety and Hazards
Propiedades
IUPAC Name |
3-pyridin-4-yloxypropan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c9-4-1-7-11-8-2-5-10-6-3-8/h2-3,5-6H,1,4,7,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYDZWZGHUDMCOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1OCCCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Aminopropyloxy)pyridine | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-4-(indolin-1-ylsulfonyl)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2924516.png)
![3-(4-chlorophenyl)-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-4H-chromen-4-one](/img/structure/B2924517.png)
![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-5-carboxamide](/img/structure/B2924518.png)
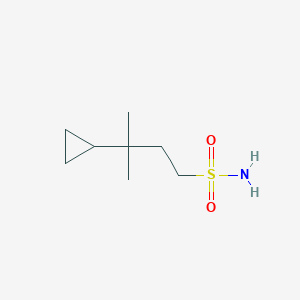
![(E)-N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2924525.png)
![1-(6-((4-(Isopentyloxy)benzyl)oxy)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)ethane-1,2-diol](/img/structure/B2924526.png)

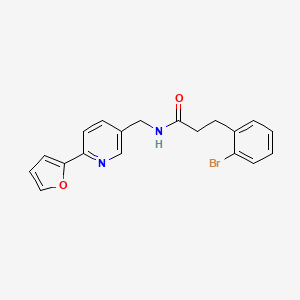
![4-(Allylamino)-6-phenyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5-pyrimidinecarbonitrile](/img/structure/B2924531.png)
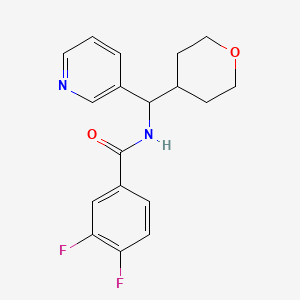
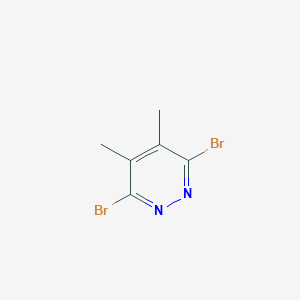
![2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2924537.png)

